L-Asparagine, glycyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-isoleucyl-
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Overview
Description
L-Asparagine, glycyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-isoleucyl- is a complex polypeptide compound composed of multiple amino acids. This compound is known for its significant biological activity and is often used as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine, glycyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation of Amino Acids: Each amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions and purity to ensure the biological activity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Asparagine, glycyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-isoleucyl- undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can modify the glutamine residue, converting it to glutamate.
Substitution: Substitution reactions can occur at the threonine residue, leading to the formation of threonine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH⁻) or amines.
Major Products
The major products formed from these reactions include various derivatives of the original amino acids, which can have different biological activities and properties .
Scientific Research Applications
L-Asparagine, glycyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-isoleucyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of L-Asparagine, glycyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-isoleucyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors on the cell surface, triggering a cascade of intracellular signaling events. These events can lead to changes in gene expression, protein synthesis, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-
- Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-
Uniqueness
L-Asparagine, glycyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-isoleucyl- is unique due to its specific sequence of amino acids, which imparts distinct biological activities and properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
574750-02-0 |
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Molecular Formula |
C30H46N8O10 |
Molecular Weight |
678.7 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H46N8O10/c1-4-15(2)24(28(45)36-20(30(47)48)13-22(33)41)38-26(43)18(10-11-21(32)40)34-27(44)19(12-17-8-6-5-7-9-17)35-29(46)25(16(3)39)37-23(42)14-31/h5-9,15-16,18-20,24-25,39H,4,10-14,31H2,1-3H3,(H2,32,40)(H2,33,41)(H,34,44)(H,35,46)(H,36,45)(H,37,42)(H,38,43)(H,47,48)/t15-,16+,18-,19-,20-,24-,25-/m0/s1 |
InChI Key |
SCWJBKRSKJLDQC-QNYVKSDMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)O)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CN |
Origin of Product |
United States |
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